molecular formula C8H8N2 B116376 2-(2-Methylpyridin-3-yl)acetonitrile CAS No. 101166-73-8

2-(2-Methylpyridin-3-yl)acetonitrile

Cat. No. B116376
M. Wt: 132.16 g/mol
InChI Key: NNGVSUGWTHGNTM-UHFFFAOYSA-N
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Patent
US05286721

Procedure details

The mixture of 3-chloromethyl-2-methylpyridine (9.2 g) and sodium cyanide (9.55 g) in dimethyl sulfoxide (80 ml) was stirred for 30 minutes at 80° C. The reaction mixture was poured into a mixture of water (200 ml) and ethyl acetate (1 l). Organic layer was separated, washed with brine and dried over magnesium sulfate. Concentration of the solvent gave a residue, which was chromatographed on silica gel (300 ml) eluting with a mixture of hexane and ethyl acetate (1:4, V/V) to give 3-cyanomethyl-2-methylpyridine (7.6 g).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
9.55 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[C:4]([CH3:9])=[N:5][CH:6]=[CH:7][CH:8]=1.[C-:10]#[N:11].[Na+].O.C(OCC)(=O)C>CS(C)=O>[C:10]([CH2:2][C:3]1[C:4]([CH3:9])=[N:5][CH:6]=[CH:7][CH:8]=1)#[N:11] |f:1.2|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
ClCC=1C(=NC=CC1)C
Name
Quantity
9.55 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
1 L
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred for 30 minutes at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Concentration of the solvent gave a residue, which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel (300 ml)
WASH
Type
WASH
Details
eluting with a mixture of hexane and ethyl acetate (1:4, V/V)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)CC=1C(=NC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.